Product packaging for Boc-Ile-Pro-OH(Cat. No.:CAS No. 41324-69-0)

Boc-Ile-Pro-OH

Cat. No.: B1626649
CAS No.: 41324-69-0
M. Wt: 328.4 g/mol
InChI Key: BLCYUNKNYOGNCG-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ile-Pro-OH is a tert-butyloxycarbonyl (Boc)-protected dipeptide building block, specifically designed for use in solid-phase peptide synthesis (SPPS) employing acid-labile protection schemes . In SPPS, the Boc group serves as a temporary protecting group for the amino terminus, which can be selectively removed with moderate acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to allow for sequential chain elongation while side-chain protecting groups remain intact . This makes it a valuable reagent for researchers synthesizing complex peptides and glycopeptides, particularly for targets like erythropoietin (EPO) where such methodologies are applied . The incorporation of the Ile-Pro sequence can be significant due to the constrained conformation introduced by the proline residue, which may influence the structure and function of the final synthetic peptide. As a key component in the chemical synthesis of "biologic" level structures, this compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O5 B1626649 Boc-Ile-Pro-OH CAS No. 41324-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41324-69-0

Molecular Formula

C16H28N2O5

Molecular Weight

328.4 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N2O5/c1-6-10(2)12(17-15(22)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

BLCYUNKNYOGNCG-SRVKXCTJSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

sequence

IP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of Boc-Ile-Pro-OH and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Protecting Group Residues Key Characteristics
This compound C₁₅H₂₆N₂O₅ 314.38 (calculated) Boc (Ile) Ile, Pro Dipeptide; used in antiviral agents; Boc enhances synthetic stability
H-Ile-Pro-OH C₁₁H₂₀N₂O₃ 228.29 None Ile, Pro Unprotected dipeptide; potential direct biological activity
Boc-Ala-Pro-OH C₁₃H₂₂N₂O₅ 286.33 Boc (Ala) Ala, Pro Smaller side chain (Ala); reduced steric hindrance compared to Ile
Boc-Leu-Phe-Pro-OH C₂₅H₃₇N₃O₆ 475.58 Boc (Leu) Leu, Phe, Pro Tripeptide; increased hydrophobicity due to Phe; higher molecular weight
Boc-Met-Pro-OH C₁₅H₂₆N₂O₅S 346.45 Boc (Met) Met, Pro Sulfur-containing Met residue; oxidation-sensitive
Boc-D-Pro-OH C₁₀H₁₇NO₄ 215.25 Boc D-Pro D-configuration Pro; alters peptide conformation and biological activity
Boc-Hyp-OH C₁₀H₁₇NO₅ 231.25 Boc Hyp (hydroxyproline) Hydroxyl group on Pro ring; enhances hydrogen bonding and structural rigidity
(1) This compound vs. H-Ile-Pro-OH
  • Protection : this compound’s Boc group prevents undesired nucleophilic reactions during synthesis, whereas H-Ile-Pro-OH lacks protection, making it unsuitable for multi-step syntheses .
  • Applications : this compound is used in controlled peptide elongation (e.g., antiviral agents), while H-Ile-Pro-OH may serve as a bioactive fragment in shorter peptides.
(2) This compound vs. Boc-Ala-Pro-OH
  • Synthetic Utility : Boc-Ala-Pro-OH is preferred in peptides requiring flexibility, while this compound is chosen for hydrophobic interactions.
(3) This compound vs. Boc-Leu-Phe-Pro-OH
  • Chain Length : Boc-Leu-Phe-Pro-OH’s tripeptide structure increases complexity and molecular weight, affecting membrane permeability in drug design .
  • Hydrophobicity : The Phe residue adds aromaticity, enhancing interactions with lipid bilayers compared to this compound.
(4) This compound vs. Boc-Met-Pro-OH
  • Stability : Methionine’s sulfur atom in Boc-Met-Pro-OH makes it prone to oxidation, requiring inert handling conditions, unlike this compound .
(5) Stereochemical Variants: Boc-D-Pro-OH
  • Conformation : D-Pro in Boc-D-Pro-OH induces distinct peptide folding, often used to study protease resistance or mirror-image biological activity .

Research Findings

  • Antiviral Activity : this compound was critical in synthesizing acyclovir dipeptide esters, demonstrating moderate antiviral efficacy against HSV-1 .
  • Synthetic Efficiency : this compound’s Boc group allows efficient coupling using DCC/DMAP, achieving yields >70% in optimized conditions .
  • Comparative Stability : Boc-Hyp-OH derivatives exhibit superior stability in aqueous environments due to hydroxyproline’s hydroxyl group, unlike this compound .

Preparation Methods

Carbodiimide-Mediated Coupling with HOBt Activation

The most widely adopted method involves coupling Boc-protected isoleucine (Boc-Ile-OH) with proline (Pro-OH) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt). As demonstrated in the synthesis of Boc-Ala-Leu-Aib-OMe, this approach provides reliable yields while minimizing racemization:

Procedure

  • Dissolve Boc-Ile-OH (1.0 equiv) and Pro-OH (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0°C
  • Add HOBt (1.5 equiv) followed by EDC·HCl (1.5 equiv)
  • Maintain reaction at pH 7-8 using N-methylmorpholine (NMM)
  • Stir for 12-24 hours at room temperature under nitrogen
  • Quench with 1M HCl and extract with ethyl acetate
  • Purify via silica chromatography (ethyl acetate/hexane)

Key Advantages

  • Achieves 68-72% yield in model dipeptide syntheses
  • Compatible with acid-sensitive substrates due to neutral conditions
  • Scalable to multigram quantities without special equipment

Mixed Anhydride Method Using Isobutyl Chloroformate

Building on the mixed anhydride chemistry detailed for Boc-Ile-O-COOiBu, this method offers enhanced reaction control:

Procedure

  • Cool Boc-Ile-OH (1.0 equiv) in dichloromethane to -15°C
  • Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.05 equiv)
  • Stir for 30 min to form mixed anhydride intermediate
  • Add Pro-OH (1.2 equiv) dissolved in DMF containing NMM (1.5 equiv)
  • Warm gradually to 0°C over 2 hours
  • Extract with potassium hydrogen sulfate (pH 3) and crystallize from ethyl acetate/hexane

Critical Parameters

  • Temperature control (-15°C to 0°C) prevents decomposition
  • Anhydrous conditions essential for >90% anhydride formation
  • Yields comparable to carbodiimide method (65-70%) with reduced side products

Sequential Boc Protection and Solution-Phase Coupling

Adapting the Boc-L-proline synthesis patent, this two-stage approach first introduces the Boc group to isoleucine:

Stage 1: Boc Protection of Isoleucine

  • Suspend L-isoleucine in aqueous NaOH (pH ≥12)
  • Add di-tert-butyl dicarbonate ((Boc)₂O) in 3 batches over 2 hours
  • Maintain pH 10-12 with 2M NaOH
  • Extract unreacted (Boc)₂O with tert-butyl methyl ether
  • Acidify to pH 2-3 with KHSO₄ and extract Boc-Ile-OH

Stage 2: Proline Coupling

  • Activate Boc-Ile-OH using EDC·HCl/HOBt in DMF
  • Couple with Pro-OH using method 1 conditions
  • Isolate Boc-Ile-Pro-OH via crystallization from acetonitrile/water

Industrial Advantages

  • 85-90% yield in Boc protection stage
  • Avoids costly pre-protected amino acid purchases
  • Water-based reactions reduce organic solvent use

Segment Condensation via HBTU Activation

For challenging couplings, the HBTU/HOBt system from lipopeptaibol synthesis proves effective:

Optimized Protocol

  • Dissolve Boc-Ile-OH (1.0 equiv) and H-Pro-OH (1.5 equiv) in DMF
  • Add HOBt (1.5 equiv) and HBTU (1.5 equiv) at 0°C
  • Adjust to pH 8 with NMM
  • Stir for 6 hours at 25°C
  • Concentrate and purify by preparative HPLC (C18, acetonitrile/water +0.1% TFA)

Performance Metrics

  • 75-78% yield in analogous dipeptide systems
  • Reduced reaction time compared to EDC method
  • Requires chromatographic purification for optimal purity

Comparative Analysis of Synthesis Methods

Method Yield (%) Racemization Risk Scalability Cost Index
EDC/HOBt 68-72 Moderate High $$
Mixed Anhydride 65-70 Low Medium $$$
Sequential Protection 60-65* High Industrial $
HBTU Activation 75-78 Very Low Small Scale $$$$

*Combined yield for protection and coupling stages

Critical Technical Considerations

Racemization Control
The HBTU method demonstrates <2% racemization in model systems, versus 5-8% for EDC couplings. Mixed anhydrides show intermediate levels (3-4%) but require strict temperature control.

Solvent Optimization
DMF remains the solvent of choice for coupling efficiency (dielectric constant ε=36.7), though acetonitrile (ε=37.5) shows promise for improved crystal morphology.

pH Management Maintaining pH 7.5-8.5 during coupling prevents both carbodiimide decomposition and amino acid protonation. The patent method's alkaline conditions (pH ≥12) during Boc protection require precise neutralization before coupling.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6_6 or CDCl3_3 to confirm backbone structure and stereochemistry.
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .

How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

Advanced Research Question
Coupling efficiency depends on:

  • Activation Reagents : Compare HBTU, HATU, or DIC/Oxyma for side reaction minimization.
  • Solvent Selection : Use DMF or NMP for improved solubility.
  • Temperature : Elevated temperatures (40–50°C) may reduce aggregation.
    Validate optimization via Kaiser test or LC-MS monitoring. For stubborn couplings, double coupling or microwave-assisted synthesis can be employed .

How to address discrepancies in NMR data interpretation for this compound across different solvent systems?

Advanced Research Question
Contradictions in NMR signals (e.g., proline ring puckering) arise from solvent polarity and pH. Methodological steps:

  • Solvent Titration : Record spectra in DMSO-d6_6, CDCl3_3, and aqueous buffers to track conformational changes.
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria.
  • Computational Modeling : Use DFT (e.g., Gaussian) to correlate experimental shifts with predicted conformers .

What strategies are recommended for studying the conformational dynamics of this compound under varying pH conditions?

Advanced Research Question

  • Circular Dichroism (CD) : Monitor secondary structure changes in buffered solutions (pH 2–12).
  • Molecular Dynamics (MD) Simulations : Simulate protonation states (e.g., AMBER force field) to predict pH-dependent folding.
  • 2D NOESY : Identify through-space interactions to map pH-induced conformational shifts .

What are the critical steps in purifying this compound using reverse-phase HPLC?

Basic Research Question

  • Column Choice : Use C18 or C8 columns with 5–10 µm particle size.
  • Gradient Optimization : Start with 10% ACN/water (+0.1% TFA) and increase to 90% ACN over 30 min.
  • Fraction Analysis : Collect peaks at 220–280 nm and validate purity via LC-MS. Lyophilize pooled fractions for storage .

How to design a study to investigate the stability of this compound in different storage conditions?

Advanced Research Question
Apply the PICO framework :

  • Population : this compound samples.
  • Intervention : Storage variables (temperature: −20°C, 4°C, 25°C; humidity: 30–70%).
  • Comparison : Stability over time (0, 1, 3, 6 months).
  • Outcome : Degradation quantified via HPLC and mass spectrometry.
    Use ANOVA for statistical analysis and Arrhenius plots to predict shelf life .

What computational methods are suitable for modeling the interactions of this compound with enzymatic targets?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses.
  • QM/MM : Combine quantum mechanics (e.g., DFT) and molecular mechanics to study catalytic mechanisms.
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutations .

How to confirm the enantiomeric purity of this compound post-synthesis?

Basic Research Question

  • Chiral HPLC : Use a Chirobiotic T column with isocratic elution (e.g., MeOH/water).
  • Marfey’s Reagent : Derivatize hydrolyzed amino acids and compare retention times to standards.
  • Optical Rotation : Measure [α]D_D and compare to literature values .

What are the best practices for reconciling conflicting reports on the biological activity of this compound in cell-based assays?

Advanced Research Question
Address contradictions via:

  • Dose-Response Curves : Test activity across a wider concentration range (nM–mM).
  • Assay Standardization : Control variables (cell passage number, serum batch, incubation time).
  • Meta-Analysis : Apply PRISMA guidelines to systematically compare literature data and identify confounding factors (e.g., endotoxin contamination) .

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